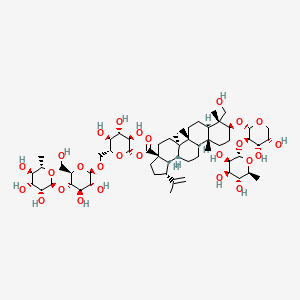

Anemoside B4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its molecular formula is C59H96O26 , with a molecular weight of 1221.38 g/mol .

- This compound appears as white crystalline powder and has a melting point range of 208-215°C .

Anemoside B4: , or ) is a chemical compound derived from the dried roots of the plant, a member of the Ranunculaceae family.

Scientific Research Applications

Anti-Inflammatory Activity: Anemoside B4 has strong anti-inflammatory properties.

Colitis Treatment: It alleviates colitis by inhibiting the NF-κB signaling pathway through deactivating S100A9.

Other Potential Applications: Further research is needed to explore its potential in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Anemoside B4 (AB4) is a saponin isolated from Pulsatilla chinensis (Bunge) with strong anti-inflammatory activity . The primary target of AB4 is Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . AB4 specifically binds to the His879 site of PC, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC .

Mode of Action

AB4 interacts with its target, PC, by binding to the His879 site, which alters the protein’s spatial conformation and affects the enzymatic activity of PC . This interaction inhibits the activation of the NF-κB pathway and reduces ROS levels in THP-1 cells . Additionally, AB4 suppresses the expression of Toll-like receptor 4 (TLR4), myeloid differential protein-88 (MyD88), and myeloid differentiation protein-2 (MD-2), which are further validated by molecular docking data .

Biochemical Pathways

AB4 affects several biochemical pathways. It inhibits the NF-κB signaling pathway through deactivating S100A9 . It also suppresses the TLR4/MyD88 signaling pathway . Furthermore, it impacts the metabolic reprogramming caused by the activation of the NF-κB pathway and increased PC activity .

Pharmacokinetics

The pharmacokinetics of AB4 have been studied in broilers. When administered orally for 7 days, AB4 altered the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This was probably related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .

Result of Action

AB4 has significant therapeutic effects. It ameliorates TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, and pro-inflammatory cytokine production .

Action Environment

The action of AB4 can be influenced by environmental factors. For instance, the presence of other compounds, such as florfenicol, can alter the pharmacokinetics and effectiveness of AB4

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Anemoside B4 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. The molecular target of this compound has been identified as pyruvate carboxylase (PC), a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . This compound specifically binds to the His879 site of PC, altering the protein’s spatial conformation and affecting the enzymatic activity of PC .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced NF-κB activation and increases ROS levels in THP-1 cells . It also suppresses TNBS/DSS-induced colonic inflammation in mice and rats . Furthermore, this compound has been shown to facilitate glucose utilization in L6 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the His879 site of PC, altering the protein’s spatial conformation and affecting the enzymatic activity of PC . This binding inhibits the PC activity, reversing the metabolic reprogramming caused by LPS activation of the NF-κB pathway .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on suckling calves, this compound was administered at dosages of 0, 15, 30, and 45 mg/day. The study found that the diarrhea incidence in the groups receiving this compound was significantly lower than that in the control group .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with PC, a key enzyme related to the fatty acid, amino acid, and TCA cycle . By inhibiting PC activity, this compound affects these metabolic pathways .

Preparation Methods

Natural Source: Anemoside B4 is extracted from the roots of .

Purity Determination: High-performance liquid chromatography (HPLC) is commonly used to determine its purity (≥98%).

Chromatographic Conditions:

Chemical Reactions Analysis

- Anemoside B4 undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions are specific to each reaction type.

- Major products formed depend on the specific reaction pathway.

Comparison with Similar Compounds

- Anemoside B4’s uniqueness lies in its specific structure and biological activities.

- Similar compounds include other saponins and natural products.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-QEEGUAPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Anemoside B4 exert its anti-inflammatory effects?

A1: AB4 exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to:

- Suppress the S100A9/NF-κB signaling pathway [].

- Inhibit the activation of the NLRP3 inflammasome and TLR4 dimerization [].

- Reprogram macrophage function by inhibiting pyruvate carboxylase [].

Q2: What are the downstream effects of AB4's interaction with the PI3K/AKT signaling pathway?

A2: AB4 inhibits the PI3K/AKT signaling pathway, leading to various downstream effects, including:

- Attenuation of vascular smooth muscle cell proliferation and migration [].

- Induction of apoptosis and autophagy in hepatocellular carcinoma cells [, ].

- Enhancement of glucose uptake and GLUT4 expression in skeletal muscle cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of AB4 is C60H96O29, and its molecular weight is 1217.36 g/mol.

Q4: Have any computational studies been conducted on this compound?

A4: Yes, molecular docking studies have revealed that AB4 can bind to pyruvate carboxylase [], and potentially disrupt the dimerization of TLR4 [].

Q5: How does glycosylation affect the activity of this compound?

A5: Research suggests that glycosylation at specific positions can significantly impact AB4's activity. For instance, 23-hydroxybetulinic acid (HBA), a derivative of AB4, exhibits higher cytotoxicity than its glycosylated counterparts []. This highlights the importance of the triterpenoid core structure for its activity.

Q6: What strategies have been explored to improve the delivery and bioavailability of this compound?

A6: Liposomal formulations have been investigated for the co-delivery of AB4 with other therapeutic agents, such as PD-L1 siRNA []. These formulations have demonstrated enhanced drug delivery, tumor accumulation, and improved antitumor efficacy in preclinical models.

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats have investigated the absorption, distribution, metabolism, and excretion of AB4 []. The compound showed a wide tissue distribution and was primarily eliminated through bile and feces.

Q8: What is the safety profile of this compound?

A8: While AB4 generally exhibits a favorable safety profile in preclinical studies, more research is needed to establish its long-term safety and potential toxicity in humans.

Q9: What are the in vitro and in vivo effects of AB4 on colorectal cancer?

A9: AB4 demonstrates promising anti-cancer effects in colorectal cancer models.

- In vitro studies show that it inhibits cell proliferation, induces apoptosis, and sensitizes resistant cells to 5-FU-based chemotherapy [, ].

- In vivo studies demonstrate its ability to reduce tumor growth and eliminate cancer stem cells [].

Q10: How does AB4 impact diabetic nephropathy?

A10: Single-cell transcriptomic analysis reveals that AB4 can alleviate murine diabetic nephropathy. It mitigates macrophage polarization, reduces renal inflammation and fibrosis, and addresses oxidative stress [].

Q11: Does resistance to this compound develop?

A11: While specific resistance mechanisms to AB4 are yet to be fully elucidated, its ability to reverse oxaliplatin resistance in colon cancer cells by downregulating P-gp and zDHHC9 suggests potential for overcoming drug resistance in cancer therapy [].

Q12: Has AB4 been explored for targeted drug delivery?

A12: Research indicates that cRGD-targeted liposomes loaded with AB4 and PD-L1 siRNA exhibit enhanced tumor accumulation and therapeutic efficacy in tumor models [], demonstrating potential for targeted therapy.

Q13: What analytical methods are used to quantify this compound?

A13: Several analytical methods have been employed for the quantification of AB4 in various matrices, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)